K-7174

Description

Properties

IUPAC Name |

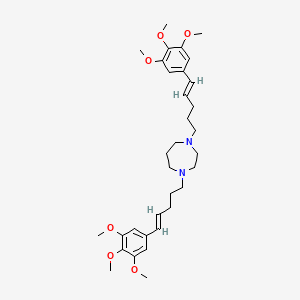

1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H48N2O6/c1-36-28-22-26(23-29(37-2)32(28)40-5)14-9-7-11-16-34-18-13-19-35(21-20-34)17-12-8-10-15-27-24-30(38-3)33(41-6)31(25-27)39-4/h9-10,14-15,22-25H,7-8,11-13,16-21H2,1-6H3/b14-9+,15-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXCDAKRSXICGM-AOEKMSOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CCCCN2CCCN(CC2)CCCC=CC3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/CCCN2CCN(CCC2)CCC/C=C/C3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H48N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191089-59-5 | |

| Record name | K-7174 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191089595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | K-7174 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36376CA57N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

K-7174: A Novel Proteasome Inhibitor with a Unique Mechanism of Action in Multiple Myeloma

Executive Summary

K-7174 is an orally active, novel proteasome inhibitor demonstrating significant anti-myeloma activity both in vitro and in vivo. Its mechanism of action is distinct from that of other proteasome inhibitors like bortezomib and immunomodulatory drugs (IMiDs). K-7174 induces cytotoxicity in multiple myeloma cells, including those resistant to bortezomib, through a unique signaling cascade. The core mechanism involves the inhibition of the proteasome, which leads to the activation of caspase-8. Activated caspase-8 then mediates the degradation of the Sp1 transcription factor, a key regulator of gene expression. The depletion of Sp1 results in the transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3. This downstream effect on HDACs is a critical component of K-7174's anti-myeloma activity. This technical guide provides an in-depth overview of K-7174's mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Introduction to K-7174

K-7174 is a homopiperazine derivative that has been identified as a new class of proteasome inhibitor.[1][2] Unlike bortezomib, which primarily targets the β5 subunit of the proteasome, K-7174 exhibits a different mode of binding and proteasome inhibition.[1][2] Its oral bioavailability and efficacy in bortezomib-resistant models make it a promising therapeutic candidate for multiple myeloma.[1][2] This document will elucidate the molecular mechanisms that underpin its potent anti-myeloma effects.

Core Mechanism of Action in Multiple Myeloma

The anti-myeloma activity of K-7174 is driven by a multi-step process that begins with proteasome inhibition and culminates in the epigenetic modification of gene expression through the downregulation of class I HDACs.

Proteasome Inhibition

As a proteasome inhibitor, K-7174 disrupts the normal process of protein degradation within the cell. This leads to an accumulation of ubiquitinated proteins, which induces cellular stress and triggers apoptotic pathways.[1][2]

Caspase-8 Dependent Degradation of Sp1 Transcription Factor

A key and distinguishing feature of K-7174's mechanism is the activation of caspase-8. This activation leads to the specific degradation of the Sp1 transcription factor.[1][2] Sp1 is a crucial protein for the transcription of a wide array of genes, including those involved in cell growth and survival.

Transcriptional Repression of Class I Histone Deacetylases (HDACs)

Sp1 is a potent transactivator of the genes encoding class I HDACs (HDAC1, HDAC2, and HDAC3).[1][2] By inducing the degradation of Sp1, K-7174 effectively shuts down the transcription of these HDACs.[1][2] The resulting decrease in HDAC levels leads to the hyperacetylation of histones and other proteins, which in turn alters gene expression to promote apoptosis and inhibit tumor growth.[1][2]

It is important to note that K-7174's mechanism does not involve the modulation of the DDB1-Cullin 4 (CRL4) E3 ubiquitin ligase complex or the subsequent degradation of Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3), which is the characteristic mechanism of immunomodulatory drugs like lenalidomide.

Quantitative Efficacy Data

The anti-myeloma effects of K-7174 have been quantified in both multiple myeloma cell lines and primary patient-derived cells.

In Vitro Cytotoxicity

K-7174 has been shown to significantly inhibit the growth of various multiple myeloma cell lines in a dose-dependent manner. While specific IC50 values are not detailed in the primary literature, the inhibitory effects are well-documented.[1][3]

| Cell Line | Drug | Effect |

| RPMI-8226 | K-7174 | Dose-dependent growth inhibition[1] |

| U266 | K-7174 | Dose-dependent growth inhibition[1] |

| KMS-12-BM | K-7174 | Dose-dependent growth inhibition[1] |

Induction of Apoptosis in Primary Myeloma Cells

K-7174 has demonstrated the ability to induce apoptosis in CD138-positive primary myeloma cells isolated from patients, including those who are resistant to bortezomib.[1]

| Cell Type | Treatment | Duration | Result |

| Primary MM Cells (n=6 patients) | K-7174 | 48 hours | Significant increase in Annexin-V positive (apoptotic) cells[1] |

| Bortezomib-resistant Primary MM Cells | K-7174 | 48 hours | Induction of apoptosis[1] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of K-7174.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of K-7174 on multiple myeloma cell lines.

-

Cell Seeding: Plate multiple myeloma cells (e.g., RPMI-8226, U266, KMS-12-BM) in 96-well plates at a density of 1 x 10^4 cells/well.

-

Treatment: Treat the cells with varying concentrations of K-7174 or vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin-V Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by K-7174.

-

Cell Treatment: Culture multiple myeloma cells or primary CD138+ cells with K-7174 or vehicle control for the desired time (e.g., 48 hours).

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin-V binding buffer. Add FITC-conjugated Annexin-V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin-V positive, PI-negative cells are considered early apoptotic, while Annexin-V positive, PI-positive cells are in late apoptosis or necrosis.

Western Blotting for Protein Degradation (Sp1)

This technique is used to detect the levels of Sp1 protein following treatment with K-7174.

-

Cell Lysis: Treat cells with K-7174 for the indicated times. Lyse the cells in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against Sp1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Quantitative Real-Time PCR (qRT-PCR) for HDAC mRNA Levels

This method is used to measure the mRNA expression levels of HDAC1, HDAC2, and HDAC3.

-

RNA Extraction: Treat cells with K-7174 and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, the synthesized cDNA, and specific primers for HDAC1, HDAC2, HDAC3, and a housekeeping gene (e.g., GAPDH).

-

Thermal Cycling: Perform the qPCR in a real-time PCR system.

-

Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in mRNA expression, normalized to the housekeeping gene.

Chromatin Immunoprecipitation (ChIP) Assay

This assay determines the binding of Sp1 to the promoter regions of HDAC genes.

-

Cross-linking: Treat cells with K-7174. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into small fragments.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against Sp1 or a control IgG overnight.

-

Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-chromatin complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin complexes.

-

Reverse Cross-linking: Reverse the protein-DNA cross-links by heating.

-

DNA Purification: Purify the DNA.

-

PCR Analysis: Use the purified DNA as a template for PCR with primers specific to the promoter regions of the HDAC1, HDAC2, and HDAC3 genes.

Signaling Pathway and Experimental Workflow Diagrams

K-7174 Signaling Pathway in Multiple Myeloma

Caption: K-7174 signaling pathway in multiple myeloma.

Experimental Workflow for Assessing K-7174's Mechanism of Action

Caption: Experimental workflow for K-7174 mechanism of action studies.

Conclusion

K-7174 represents a novel, orally active proteasome inhibitor with a unique and well-defined mechanism of action in multiple myeloma. By inducing the caspase-8-dependent degradation of the Sp1 transcription factor, K-7174 leads to the transcriptional repression of class I HDACs, a critical downstream event for its anti-myeloma cytotoxicity. This distinct mechanism provides a strong rationale for its development as a therapeutic agent, particularly in the context of bortezomib resistance. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working on novel therapies for multiple myeloma.

References

K-7174 as a GATA and Proteasome Inhibitor in Cancer Research: A Technical Guide

Executive Summary: K-7174 is an orally active small molecule initially identified as a GATA transcription factor inhibitor, which also demonstrates potent proteasome inhibitory effects. This dual mechanism of action has positioned it as a valuable tool in preclinical cancer research, particularly in the contexts of hematological malignancies and solid tumors. In multiple myeloma, K-7174 functions primarily as a proteasome inhibitor, inducing apoptosis even in cells resistant to conventional therapies like bortezomib.[1][2] Its action involves the downregulation of class I histone deacetylases (HDACs) through a caspase-8-dependent pathway.[1][2] In prostate cancer, its activity is linked to the inhibition of GATA2, a key driver of androgen receptor (AR) expression and signaling.[3][4] K-7174 has been shown to decrease GATA2 protein stability, subsequently suppressing AR expression and inhibiting tumor growth.[4][5] This guide provides a comprehensive overview of the preclinical data, mechanisms of action, and detailed experimental protocols related to K-7174, intended for researchers and drug development professionals.

Mechanism of Action

K-7174 exhibits a context-dependent dual mechanism, acting as both a GATA inhibitor and a proteasome inhibitor.[6] Its anticancer effects are often a result of the interplay between these two activities.

In Hematological Malignancies (Multiple Myeloma)

In multiple myeloma (MM), the primary anticancer activity of K-7174 is attributed to its function as a proteasome inhibitor.[1] This activity is particularly relevant for overcoming resistance to other proteasome inhibitors like bortezomib.[1] The proposed signaling cascade is as follows: K-7174 inhibits the proteasome, which leads to the activation of caspase-8.[1] Activated caspase-8 then mediates the degradation of Specificity Protein 1 (Sp1), a critical transactivator for class I HDAC genes (HDAC1, -2, and -3).[1][2] The resulting transcriptional repression of these HDACs leads to histone hyperacetylation and, ultimately, cytotoxic effects and apoptosis in myeloma cells.[1][2]

Caption: K-7174 signaling pathway in Multiple Myeloma.

In Solid Tumors (Prostate Cancer)

In prostate cancer (PC), K-7174 functions as a GATA2 inhibitor.[3] GATA2 is a critical transcription factor that drives the expression of the androgen receptor (AR), including difficult-to-target splice variants (ARVs).[3][7] K-7174 induces a post-transcriptional decrease in GATA2 protein levels, possibly by promoting its degradation via the proteasome pathway.[3][4] This depletion of GATA2 leads to the suppression of AR and ARV expression.[3] Consequently, the transcriptional activity of AR is inhibited, resulting in potent anticancer effects in GATA2-positive and AR-positive prostate cancer models.[3][4]

Caption: K-7174 signaling pathway in Prostate Cancer.

Preclinical Efficacy Data

The following tables summarize the quantitative data from key preclinical studies of K-7174.

In Vitro Studies

| Cancer Type | Cell Lines | Concentration Range | Duration | Key Findings & Quantitative Data | Citation |

| Multiple Myeloma | RPMI8226, U266, etc. | 0-25 µM | 72 h | Significantly inhibited MM cell growth and induced apoptosis. | [1][6] |

| Multiple Myeloma | Primary MM cells | Not specified | 48 h | Significantly increased the percentage of annexin-V-positive (apoptotic) cells. | [1] |

| Endothelial Cells | - | 1-30 µM | 1 h | Dose-dependently suppressed VCAM-1 expression (IC50 = 14 µM). | [6] |

| Endothelial Cells | - | 1-30 µM | 1 h | Suppressed TNFα-induced VCAM-1 mRNA (IC50 = 9 µM). | [6] |

| General | - | 2.5-30 µM | 24 h | Inhibited the DNA binding activity of GATA transcription factors. | [6] |

| Prostate Cancer | LNCaP, 22Rv1 | ~10-20 µM | 72 h | Suppressed expression of AR and GATA2 protein. | [4] |

| Prostate Cancer | LNCaP, 22Rv1 | Not specified | 72 h | Suppressed mRNA expression of AR target genes (KLK3, TMPRSS2, FKBP5). | [4] |

| Prostate Cancer | Multiple PC lines | 20 µM | 96 h | Reduced cell viability in GATA2+/AR+ cell lines. | [4] |

In Vivo Studies

| Cancer Type | Animal Model | K-7174 Dosing Regimen | Duration | Key Findings & Quantitative Data | Citation |

| Multiple Myeloma | NOD/SCID Mice (U266/RPMI8226 Xenograft) | 75 mg/kg, i.p., daily | 14 days | Significantly decreased tumor volume. Caused significant body weight reduction after 10 days. | [1][6] |

| Multiple Myeloma | NOD/SCID Mice (U266/RPMI8226 Xenograft) | 50 mg/kg, p.o., daily | 14 days | Inhibited tumor growth; oral administration was more effective than intraperitoneal injection. | [1][6] |

| Prostate Cancer | SCID-Beige Mice (Abl Xenograft) | 25 mg/kg, i.p., 5 days/week | ~25 days | Significantly inhibited tumor growth compared to vehicle control (P < 0.05). | [4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. A generalized workflow for in vitro analysis is also visualized.

Caption: A generalized workflow for in vitro experiments with K-7174.

In Vitro Methodologies

-

Cell Culture:

-

Multiple Myeloma: U266 and RPMI8226 cell lines are commonly used.[1] They are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

Prostate Cancer: LNCaP and 22Rv1 cell lines are used to represent androgen-sensitive and castration-resistant prostate cancer, respectively.[3] They are often cultured in RPMI-1640 supplemented with 10% FBS.

-

-

Cell Viability (MTT) Assay: [1][4]

-

Seed cells in 96-well plates at a specified density.

-

After 24 hours, treat cells with varying concentrations of K-7174 or vehicle control (e.g., DMSO).

-

Incubate for the desired period (e.g., 96 hours).

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Read absorbance at a wavelength of 570 nm using a microplate reader. Results are often reported as a percentage of the vehicle control.

-

-

Apoptosis (Annexin-V) Assay: [1]

-

Culture cells with K-7174 or vehicle control for the specified time (e.g., 48 hours).

-

Harvest cells and wash with cold PBS.

-

Resuspend cells in Annexin-V binding buffer.

-

Add FITC-conjugated Annexin-V and propidium iodide (PI).

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Annexin-V positive, PI-negative cells are considered early apoptotic.

-

-

Immunoblot (Western Blot) Analysis: [1][4]

-

Treat cells with K-7174 for the desired time (e.g., 72 hours).

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C. Key primary antibodies include those against GATA2, AR, HDAC1, HDAC2, HDAC3, Sp1, Caspase-8, and a loading control (e.g., β-actin or GAPDH).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Visualize bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Quantitative Real-Time PCR (RT-qPCR): [4]

-

Treat cells with K-7174 as described above.

-

Isolate total RNA using a suitable kit (e.g., RNeasy Kit).

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green or TaqMan probes with primers specific for target genes (e.g., KLK3, TMPRSS2, FKBP5) and a housekeeping gene for normalization (e.g., GAPDH).

-

Calculate relative mRNA expression using the ΔΔCt method.

-

In Vivo Methodologies

-

Xenograft Mouse Models: [1][4]

-

Animal Strains: Immunocompromised mice such as NOD/SCID or SCID-Beige are used to prevent rejection of human tumor cells.

-

Tumor Inoculation: A suspension of human cancer cells (e.g., 1-3 x 10⁷ cells for MM lines, 2 x 10⁶ for PC lines) is mixed with Matrigel and injected subcutaneously into the flank of the mice.[1][4]

-

Treatment Initiation: Treatments are initiated when tumors reach a measurable volume (e.g., ~200 mm³).[4]

-

Drug Administration: K-7174 is dissolved in a vehicle (e.g., 3% DMSO in 0.9% NaCl) and administered via intraperitoneal (i.p.) injection or oral gavage (p.o.) at the specified dose and schedule.[1][4] A control group receives the vehicle only.

-

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = length × width²/2). Animal body weight is also monitored as an indicator of toxicity.

-

Endpoint: At the end of the study, mice are euthanized, and tumors may be excised for further analysis (e.g., immunoblotting to confirm in vivo target engagement).[1]

-

Limitations and Future Outlook

While K-7174 has proven to be a valuable research compound, its path to clinical application is unclear. One study noted that K-7174 is no longer being developed by its manufacturer, which has prompted researchers to screen for structurally similar, clinically available drugs that may replicate its GATA2-inhibiting effects.[8] This effort led to the identification of dilazep, a vasodilator, as a potential GATA2 inhibitor for prostate cancer.[8][9]

The dual and context-dependent mechanism of K-7174—acting as a proteasome inhibitor in myeloma and a GATA2 inhibitor in prostate cancer—highlights the complexity of its action and the importance of validating its specific molecular targets in different cancer types.[5] For the research community, K-7174 remains a potent chemical probe for studying the intersection of proteasome function, GATA factor biology, and transcriptional regulation in cancer.

References

- 1. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. The role of GATA2 in lethal prostate cancer aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. erc.bioscientifica.com [erc.bioscientifica.com]

- 8. Inhibition of GATA2 in prostate cancer by a clinically available small molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of GATA2 in prostate cancer by a clinically available small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

K-7174: A Homopiperazine Derivative with a Unique Mechanism of Proteasome Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

K-7174 is an orally active, small molecule homopiperazine derivative that has emerged as a promising anti-cancer agent, particularly for multiple myeloma (MM).[1][2][3] Its primary mechanism of action is the inhibition of the 20S proteasome, a critical cellular machinery responsible for protein degradation.[1][4] Unlike the first-in-class proteasome inhibitor bortezomib, which primarily targets the β5 subunit of the proteasome, K-7174 exhibits a distinct mode of action by inhibiting all three catalytic subunits (β1, β2, and β5), offering a potential advantage in overcoming bortezomib resistance.[1][4] This technical guide provides a comprehensive overview of the core scientific data and methodologies related to K-7174's proteasome inhibition and its downstream effects.

Core Mechanism of Action

K-7174, chemically identified as N,N′-bis-(E)-[5-(3,4,5-trimethoxy-phenyl)-4-pentenyl]homopiperazine, directly binds to and inhibits the catalytic activity of the 20S proteasome.[1] This inhibition leads to the accumulation of ubiquitinated proteins within the cell, triggering cellular stress and apoptosis, particularly in cancer cells which are more sensitive to proteotoxic stress.[2][4]

A key differentiator of K-7174 is its ability to overcome resistance to bortezomib.[1][2][5] Studies have shown that K-7174 is effective against bortezomib-resistant myeloma cells that harbor mutations in the β5 subunit of the proteasome.[1][4] This suggests a distinct binding mode and a broader inhibitory profile compared to conventional proteasome inhibitors.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of K-7174 from various in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of K-7174 in Multiple Myeloma Cell Lines

| Cell Line | Assay Type | Endpoint | K-7174 Concentration | % Inhibition / Effect |

| KMS12-BM | MTT Assay | Growth Inhibition | Dose-dependent | Significant inhibition |

| RPMI8226 | MTT Assay | Growth Inhibition | Dose-dependent | Significant inhibition |

| U266 | MTT Assay | Growth Inhibition | Dose-dependent | Significant inhibition |

| Primary MM Cells (n=6) | Annexin-V Staining | Apoptosis Induction | Not specified | Significant increase in annexin-V-positive cells |

Table 2: IC50 Values of K-7174 for Various Biological Activities

| Target/Process | Cell Line/System | IC50 Value |

| VCAM-1 Expression | Not specified | 14 µM[6] |

| TNFα-induced VCAM-1 mRNA | Not specified | 9 µM[6] |

Table 3: In Vivo Efficacy of K-7174 in a Murine Xenograft Model

| Animal Model | Tumor Cell Line | K-7174 Dosage | Administration Route | Outcome |

| NOD/SCID mice | U266 | 50 mg/kg/day for 14 days | Oral | Significant reduction in tumor volume[1] |

| NOD/SCID mice | RPMI8226 | 50 mg/kg/day for 14 days | Oral | Significant reduction in tumor volume[1] |

| ICR mice | - | 30 mg/kg | Intraperitoneal | Reverses decrease in hemoglobin and reticulocytes induced by IL-1β or TNF-α[6] |

| MRL/lpr mice | - | 30 mg/kg (3 times/week for 6 weeks) | Intraperitoneal | Improves lupus-like symptoms[6] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of K-7174-Induced Apoptosis

K-7174-mediated proteasome inhibition initiates a signaling cascade that culminates in apoptosis of multiple myeloma cells. A key pathway involves the activation of caspase-8, which in turn leads to the degradation of the transcription factor Sp1. Sp1 is a potent transactivator of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3. The degradation of Sp1 results in the transcriptional repression of these HDACs. This downstream effect on HDACs appears to be a critical component of K-7174's cytotoxic activity.[1][3][5]

Caption: K-7174 signaling pathway leading to apoptosis.

General Experimental Workflow for Assessing K-7174 Activity

The investigation of K-7174's anti-myeloma effects typically follows a structured experimental workflow, progressing from in vitro characterization to in vivo validation.

References

- 1. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Homopiperazine derivatives as a novel class of proteasome inhibitors with a unique mode of proteasome binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

K-7174 and the Unfolded Protein Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-7174 is a novel, orally active proteasome inhibitor that has demonstrated significant anti-myeloma activity. Its mechanism of action is complex, involving the downregulation of class I histone deacetylases. Emerging evidence also indicates that, like other proteasome inhibitors, K-7174 induces the Unfolded Protein Response (UPR), a critical cellular stress response pathway. This technical guide provides an in-depth overview of the UPR and its induction by K-7174, presenting the available data, detailed experimental protocols for its study, and visualizations of the key signaling pathways.

The UPR is a sophisticated signaling network that is activated when unfolded or misfolded proteins accumulate in the endoplasmic reticulum (ER), a condition known as ER stress. The primary goal of the UPR is to restore ER homeostasis by reducing the protein load and increasing the protein folding capacity. However, if the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to cell death. This dual nature of the UPR makes it a compelling target in cancer therapy.

Core Concepts: The Unfolded Protein Response

The UPR is mediated by three main ER transmembrane sensor proteins:

-

IRE1α (Inositol-requiring enzyme 1α): Upon activation, IRE1α oligomerizes and autophosphorylates, activating its endoribonuclease activity. This leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, ER-associated degradation (ERAD), and quality control.

-

PERK (PKR-like ER kinase): Activated PERK phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a general attenuation of protein synthesis, thereby reducing the protein load on the ER. However, phosphorylated eIF2α selectively promotes the translation of certain mRNAs, such as activating transcription factor 4 (ATF4), which in turn upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis, through the induction of C/EBP homologous protein (CHOP).

-

ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases to release its N-terminal cytosolic fragment (ATF6f). ATF6f is an active transcription factor that migrates to the nucleus and induces the expression of ER chaperones, such as GRP78/BiP, and components of the ERAD machinery.

A central regulator of the UPR is the 78-kDa glucose-regulated protein (GRP78), also known as BiP. In non-stressed cells, GRP78 binds to the luminal domains of IRE1α, PERK, and ATF6, keeping them in an inactive state. The accumulation of unfolded proteins in the ER lumen causes GRP78 to dissociate from these sensors, leading to their activation and the initiation of the UPR signaling cascade.[1][2]

K-7174 and UPR Induction: Current Evidence

Research indicates that K-7174 induces the UPR, a mechanism shared by other proteasome inhibitors which disrupt protein homeostasis and lead to the accumulation of misfolded proteins in the ER.[3][4] Specifically, studies have shown that K-7174 treatment leads to the induction of key UPR markers, including GRP78 and the pro-apoptotic factor CHOP, in glomerular podocytes. This suggests that the cytotoxic effects of K-7174 may be, in part, mediated by the induction of a terminal UPR.

While direct quantitative data on the fold-induction of UPR markers by K-7174 is not extensively available in the public domain, the qualitative evidence strongly supports its role as a UPR-inducing agent. The following sections provide detailed protocols that can be employed to quantify the effects of K-7174 on the different branches of the UPR.

Quantitative Data Summary

Currently, specific quantitative data from peer-reviewed publications detailing the fold-change of UPR markers upon K-7174 treatment is limited. The table below is structured to accommodate such data as it becomes available through further research.

| UPR Marker | Cell Type | K-7174 Concentration | Treatment Duration | Fold Change (mRNA) | Fold Change (Protein) | Reference |

| GRP78/BiP | Glomerular Podocytes | Not Specified | Not Specified | Data not available | Induced | [5] |

| CHOP | Glomerular Podocytes | Not Specified | Not Specified | Data not available | Induced | [5] |

| XBP1s | To be determined | |||||

| p-IRE1α | To be determined | |||||

| p-PERK | To be determined | |||||

| p-eIF2α | To be determined | |||||

| ATF4 | To be determined | |||||

| Cleaved ATF6 | To be determined |

Experimental Protocols

To investigate the induction of the UPR by K-7174, a combination of molecular and cellular biology techniques is required. Below are detailed protocols for key experiments.

Western Blotting for UPR Proteins

This protocol allows for the detection and quantification of key UPR proteins such as GRP78, CHOP, phospho-PERK, phospho-IRE1α, and cleaved ATF6.

a. Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies against GRP78, CHOP, p-PERK, p-IRE1α, ATF6.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

b. Cell Lysis:

-

Culture cells to the desired confluency and treat with various concentrations of K-7174 for different time points.

-

Wash cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.[6]

c. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay or similar method to ensure equal loading.[7]

d. SDS-PAGE and Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7][8]

e. Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.[8]

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[7][9]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[6]

f. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

RT-qPCR for UPR Gene Expression

This protocol is used to measure the mRNA levels of UPR target genes, providing insights into the transcriptional activation of the UPR pathways.

a. Materials:

-

RNA extraction kit.

-

Reverse transcription kit.

-

qPCR master mix (e.g., SYBR Green).

-

Primers for GRP78, CHOP, XBP1 (total), and a housekeeping gene (e.g., GAPDH, ACTB).

-

qPCR instrument.

b. RNA Extraction and Reverse Transcription:

-

Treat cells with K-7174 as described for Western blotting.

-

Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.[10]

c. qPCR:

-

Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers.

-

Run the qPCR reaction in a real-time PCR system.[11]

d. Data Analysis:

-

Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.[12]

XBP1 mRNA Splicing Assay

This assay specifically measures the activation of the IRE1α pathway by detecting the spliced form of XBP1 mRNA.

a. Materials:

-

RNA extraction and reverse transcription kits (as above).

-

PCR master mix.

-

Primers flanking the 26-nucleotide intron in XBP1 mRNA.

-

Agarose gel and electrophoresis equipment.

-

Gel imaging system.

b. PCR:

-

Perform reverse transcription as described above.

-

Amplify the XBP1 cDNA using PCR with primers that flank the spliced region. This will produce different sized amplicons for the unspliced (XBP1u) and spliced (XBP1s) forms.

c. Gel Electrophoresis:

-

Run the PCR products on a high-resolution agarose gel to separate the XBP1u and XBP1s amplicons based on size.

-

Visualize the bands using a gel imaging system.

d. Data Analysis:

-

Quantify the intensity of the bands corresponding to XBP1u and XBP1s to determine the extent of splicing.

Mandatory Visualizations

The following diagrams illustrate the core signaling pathways of the UPR and a typical experimental workflow for studying the effects of K-7174.

Caption: The three major signaling pathways of the Unfolded Protein Response (UPR).

Caption: Experimental workflow for investigating UPR induction by K-7174.

Conclusion

The induction of the Unfolded Protein Response is an important aspect of the mechanism of action of the proteasome inhibitor K-7174. While current evidence confirms the induction of key UPR markers such as GRP78 and CHOP, further quantitative studies are needed to fully elucidate the dose- and time-dependent effects of K-7174 on the three major UPR signaling pathways. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to investigate the intricate relationship between K-7174 and the UPR, ultimately contributing to a more comprehensive understanding of its therapeutic potential.

References

- 1. Stress induction of GRP78/BiP and its role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Looking into Endoplasmic Reticulum Stress: The Key to Drug-Resistance of Multiple Myeloma? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteasome inhibitors induce a terminal unfolded protein response in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteasome inhibitors induce a terminal unfolded protein response in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Podocyte protection by Angptl3 knockout via inhibiting ROS/GRP78 pathway in LPS-induced acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. origene.com [origene.com]

- 7. addgene.org [addgene.org]

- 8. Western blot protocol | Abcam [abcam.com]

- 9. biocompare.com [biocompare.com]

- 10. The Molecular Chaperone GRP78 Contributes to Toll-like Receptor 3-mediated Innate Immune Response to Hepatitis C Virus in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

K-7174: A Novel Proteasome Inhibitor Overcoming Bortezomib Resistance in Multiple Myeloma

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of K-7174 on bortezomib-resistant multiple myeloma (MM) cell lines. K-7174 is an orally active, novel proteasome inhibitor that has demonstrated significant efficacy in preclinical models, particularly in the context of acquired resistance to the first-in-class proteasome inhibitor, bortezomib. This document details the unique mechanism of action of K-7174, presents quantitative data on its cytotoxic and pro-apoptotic effects, provides detailed experimental protocols for key assays, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: A Departure from Conventional Proteasome Inhibition

Unlike bortezomib, which primarily targets the β5 subunit of the 20S proteasome, K-7174 exhibits a different mode of proteasome binding.[1] A key distinguishing feature of K-7174's mechanism is its ability to induce the transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[1][2] This effect is mediated through a unique signaling cascade involving the activation of caspase-8, which in turn leads to the degradation of the transcription factor Sp1.[1][2] Sp1 is a potent transactivator of class I HDAC genes.[1][2] The downregulation of these HDACs leads to histone hyperacetylation and contributes significantly to the cytotoxic effects of K-7174 in myeloma cells.[1] This distinct mechanism allows K-7174 to bypass the common resistance mechanisms developed against bortezomib, such as mutations in the proteasome β5 subunit.[1]

Quantitative Data on the Efficacy of K-7174

The following tables summarize the quantitative data on the cytotoxic and pro-apoptotic effects of K-7174 in bortezomib-sensitive and -resistant multiple myeloma cell lines.

Table 1: Comparative IC50 Values of K-7174 and Bortezomib

| Cell Line | Bortezomib Resistance Status | K-7174 IC50 (µM) | Bortezomib IC50 (nM) | Reference |

| RPMI 8226 | Sensitive | ~5 | ~7.3 | [3] |

| RPMI 8226/BTZ7 | Resistant | Not specified | 25.3 | [4] |

| RPMI 8226/BTZ100 | Highly Resistant | Not specified | 231.9 | [4] |

| KMS12-BM | Sensitive | ~7.5 | Not specified | [3] |

| U266 | Sensitive | ~4 | Not specified | [3] |

| RPMI 8226 (mutated PSMB5) | Bortezomib-Resistant | Effective | Resistant | [1] |

Table 2: Induction of Apoptosis by K-7174 in Primary Myeloma Cells

| Patient Sample | Bortezomib Resistance Status | Treatment | % of Annexin-V Positive Cells | Reference |

| Untreated Patient 1 | Sensitive | K-7174 (10 µM) | Significant increase | [3] |

| Untreated Patient 2 | Sensitive | K-7174 (10 µM) | Significant increase | [3] |

| Bortezomib-Resistant Patient | Resistant | K-7174 (10 µM) | Significant increase | [3] |

| Bortezomib-Resistant Patient | Resistant | Bortezomib | No significant increase | [3] |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the complex biological processes involved, the following diagrams were generated using Graphviz.

Caption: Signaling pathway of K-7174 in bortezomib-resistant myeloma cells.

References

- 1. Optimal induction of myeloma cell death requires dual blockade of phosphoinositide 3-kinase and mTOR signalling and is determined by translocation subtype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bosterbio.com [bosterbio.com]

- 3. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bortezomib resistance in multiple myeloma is associated with increased serine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

discovery and chemical structure of K-7174

An In-depth Technical Guide to K-7174: Discovery, Structure, and Mechanism of Action

Introduction

K-7174 is an orally active, small molecule inhibitor belonging to the homopiperazine class of compounds.[1][2] It was initially identified as a novel proteasome inhibitor with a distinct binding mechanism compared to earlier drugs like bortezomib.[1][2] Subsequent research has revealed its dual role as an inhibitor of both the proteasome and GATA transcription factors, leading to a range of anti-tumor and anti-inflammatory activities.[3][4] This technical guide provides a comprehensive overview of the discovery, chemical properties, mechanism of action, and pharmacological data associated with K-7174, tailored for researchers and professionals in drug development.

Chemical Structure and Properties

K-7174, with the chemical formula C₃₃H₄₈N₂O₆, is chemically known as N,N′-bis-(E)-[5-(3,4,5-trimethoxy-phenyl)-4-pentenyl]homopiperazine.[5] It is a symmetrical molecule featuring a central homopiperazine ring linked to two identical side chains, each containing a trimethoxyphenyl group.

| Property | Value | Source |

| IUPAC Name | 1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane | PubChem[6] |

| Molecular Formula | C₃₃H₄₈N₂O₆ | PubChem[6] |

| Molecular Weight | 568.7 g/mol | PubChem[6] |

| CAS Number | 191089-59-5 | MedchemExpress[3] |

Mechanism of Action

K-7174 exerts its biological effects through multiple mechanisms, primarily by inhibiting the proteasome and GATA transcription factors. This dual activity leads to downstream effects on histone deacetylases (HDACs), cell adhesion molecules, and the unfolded protein response (UPR).

Proteasome Inhibition and HDAC Downregulation

Unlike bortezomib, which primarily targets the β5 subunit of the 20S proteasome, K-7174 inhibits all three catalytic subunits.[5] A key anti-myeloma mechanism involves the transcriptional repression of class I HDACs (HDAC1, -2, and -3). This occurs through a specific signaling cascade initiated by the activation of caspase-8, which in turn leads to the degradation of the transcription factor Sp1. As Sp1 is a primary transactivator for class I HDAC genes, its degradation results in their downregulation, leading to histone hyperacetylation and cytotoxicity in myeloma cells.[1][2][5] This pathway allows K-7174 to be effective against bortezomib-resistant myeloma cells.[1][2]

Caption: K-7174 signaling pathway leading to HDAC repression and anti-myeloma effects.

GATA Inhibition and Anti-Adhesion Effects

K-7174 was also developed as a GATA-specific inhibitor.[4][7] It inhibits the binding activity of GATA transcription factors, which are implicated in the expression of various genes, including those involved in cell adhesion.[3][7] Specifically, K-7174 suppresses the TNFα-induced expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), a key molecule in cell adhesion-mediated drug resistance in multiple myeloma.[5] This inhibition of VCAM-1 contributes to its anti-tumor properties by potentially overcoming drug resistance.[3][5]

Induction of the Unfolded Protein Response (UPR)

In certain cell types, such as glomerular podocytes, the anti-inflammatory effects of K-7174 are linked to the induction of the Unfolded Protein Response (UPR).[4] This cellular stress response can abrogate the induction of inflammatory mediators like monocyte chemoattractant protein 1 (MCP-1) and inducible nitric oxide synthase (iNOS) by cytokines such as TNF-alpha.[4]

Caption: K-7174 induces UPR, which suppresses cytokine-mediated inflammatory responses.

Pharmacological Data

The biological activity of K-7174 has been quantified in various in vitro and in vivo models.

In Vitro Activity

| Target/Assay | Cell Line | IC₅₀ Value | Conditions |

| VCAM-1 Expression | - | 14 µM | 1 hour incubation |

| TNFα-induced VCAM-1 mRNA | - | 9 µM | 1 hour incubation |

| GATA Binding Activity | - | - | Inhibited at 2.5-30 µM |

| MM Cell Growth | KMS12-BM | ~1 µM | 72 hour incubation |

| MM Cell Growth | RPMI8226 | ~2 µM | 72 hour incubation |

| MM Cell Growth | U266 | ~4 µM | 72 hour incubation |

Data sourced from MedchemExpress and supplementary figures from related publications.[3][5]

In Vivo Efficacy

| Animal Model | Dosage & Administration | Outcome |

| Murine Myeloma Xenograft | 75 mg/kg; i.p. daily for 14 days | Significant inhibition of tumor growth |

| Murine Myeloma Xenograft | 50 mg/kg; p.o. daily for 14 days | Significant inhibition of tumor growth (more effective than i.p.) |

| MRL/lpr Mice (Lupus Model) | 30 mg/kg; i.p. 3 times/week for 6 weeks | Improved lupus-like symptoms, inhibited IgG and C3 deposition in kidneys |

Data sourced from MedchemExpress and NIH publications.[3][5]

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize K-7174.

Cell Viability and Proliferation (MTT Assay)

-

Cell Plating: Multiple myeloma (MM) cell lines (e.g., RPMI8226, U266) are seeded in 96-well plates.

-

Treatment: Cells are treated with various concentrations of K-7174 or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period, typically 72 hours.

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 450 nm or 570 nm). The IC₅₀ value is calculated from the dose-response curve.

Apoptosis Detection (Annexin-V Staining)

-

Cell Culture and Treatment: Primary MM cells or cell lines are cultured in the presence or absence of K-7174 for a designated time (e.g., 48 hours).

-

Cell Harvesting: Cells are harvested and washed with a binding buffer.

-

Staining: Cells are resuspended in the binding buffer and stained with Annexin V (typically conjugated to a fluorophore like FITC) and a viability dye like Propidium Iodide (PI).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Chromatin Immunoprecipitation (ChIP) Assay

-

Cross-linking: MM cells treated with K-7174 or a vehicle are treated with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Sonication: Cells are lysed, and the chromatin is sheared into smaller fragments using sonication.

-

Immunoprecipitation: The chromatin suspension is incubated with an antibody specific to the protein of interest (e.g., anti-Sp1) or a control IgG antibody. The antibody-protein-DNA complexes are pulled down using protein A/G beads.

-

Reverse Cross-linking: The cross-links are reversed by heating, and the proteins are digested with proteinase K.

-

DNA Purification: The DNA is purified from the immunoprecipitated sample.

-

PCR Analysis: The purified DNA is subjected to PCR using primers that amplify a specific promoter region (e.g., the HDAC1 gene promoter) to determine the binding of the transcription factor.[5]

Caption: A generalized workflow for in vitro cell-based assays used to evaluate K-7174.

Conclusion

K-7174 is a promising therapeutic agent with a multifaceted mechanism of action that distinguishes it from other proteasome inhibitors. Its ability to be administered orally and to overcome bortezomib resistance highlights its clinical potential in treating multiple myeloma.[1][2] Furthermore, its activity as a GATA inhibitor and an inducer of the UPR suggests broader applications in inflammatory diseases and other cancers.[4] The detailed understanding of its chemical structure and biological pathways provides a solid foundation for further drug development and optimization.

References

- 1. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Suppression of cytokine response by GATA inhibitor K-7174 via unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. K-7174 | C33H48N2O6 | CID 9874191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A GATA-specific inhibitor (K-7174) rescues anemia induced by IL-1beta, TNF-alpha, or L-NMMA - PubMed [pubmed.ncbi.nlm.nih.gov]

K-7174: A Novel Proteasome Inhibitor Overcoming Drug Resistance in Multiple Myeloma

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of K-7174, a novel, orally active proteasome inhibitor, and its significant role in overcoming drug resistance, particularly in the context of multiple myeloma. This document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and visualizes the critical signaling pathways involved.

Introduction

Drug resistance remains a significant hurdle in cancer therapy. In multiple myeloma, resistance to proteasome inhibitors like bortezomib is a major clinical challenge. K-7174, a homopiperazine derivative, has emerged as a promising therapeutic agent with a unique mechanism of action that allows it to circumvent common resistance pathways.[1][2][3] This guide synthesizes the available preclinical data to provide a detailed resource for the scientific community.

Mechanism of Action

K-7174 exhibits a multi-faceted mechanism of action that contributes to its anti-myeloma and resistance-overcoming properties.

-

Proteasome Inhibition: K-7174 is a potent proteasome inhibitor. However, unlike bortezomib, it has a distinct mode of binding to the proteasome. This alternative binding mechanism is crucial for its activity against bortezomib-resistant cells, which often harbor mutations in the β5-subunit of the proteasome.[1][2][3]

-

Downregulation of Class I Histone Deacetylases (HDACs): A key feature of K-7174's action is the transcriptional repression of class I HDACs, specifically HDAC1, HDAC2, and HDAC3.[1][2][3] This is achieved through a caspase-8-dependent degradation of the transcription factor Sp1, which is a potent transactivator of class I HDAC genes.[1][2][3] The reduction in HDACs leads to histone hyperacetylation, which can induce apoptosis in cancer cells.

-

GATA Inhibition and Anti-Adhesion Effects: K-7174 was initially identified as an inhibitor of the GATA family of transcription factors.[1][4] This activity contributes to its anti-cancer effects by inhibiting cell adhesion. It dose-dependently suppresses the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), a key molecule in cell adhesion-mediated drug resistance in multiple myeloma.[1][4]

-

Induction of the Unfolded Protein Response (UPR): Some studies suggest that K-7174 can induce the UPR, a cellular stress response pathway.[5] This can contribute to its anti-inflammatory and cytotoxic effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on K-7174.

Table 1: In Vitro Efficacy of K-7174

| Parameter | Cell Line/Condition | Value | Reference |

| IC50 for VCAM-1 Expression | TNFα-stimulated HUVECs | 14 µM | [4] |

| IC50 for VCAM-1 mRNA Induction | TNFα-stimulated HUVECs | 9 µM | [4] |

| Apoptosis Induction | Primary MM cells from a bortezomib-resistant patient | Effective induction of apoptosis | [1] |

| Effect on Bortezomib-Resistant Cells | Bortezomib-resistant myeloma cells (with β5-subunit mutation) | Kills resistant cells | [1][2][3] |

Table 2: In Vivo Efficacy of K-7174 in a Murine Xenograft Model

| Administration Route | Dosage | Outcome | Reference |

| Intraperitoneal (i.p.) | 75 mg/kg daily for 14 days | Inhibition of tumor growth | [4] |

| Oral (p.o.) | 50 mg/kg daily for 14 days | Inhibition of tumor growth (more effective than i.p.) | [4] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular pathways affected by K-7174 and a general workflow for assessing its efficacy.

K-7174 Signaling Pathway for Overcoming Drug Resistance

Caption: K-7174's mechanism of action leading to apoptosis in myeloma cells.

Experimental Workflow for Evaluating K-7174 in Bortezomib-Resistant Myeloma

Caption: A typical experimental workflow to evaluate the efficacy of K-7174.

Detailed Experimental Protocols

The following are generalized protocols based on the methodologies described in the cited literature for studying K-7174.

Cell Culture and Reagents

-

Cell Lines: Human multiple myeloma (MM) cell lines such as RPMI8226, and bortezomib-resistant sublines generated by lentiviral transduction of a mutated PSMB5 gene.

-

Primary Cells: Primary MM cells isolated from bone marrow aspirates of patients with multiple myeloma (with appropriate ethical approval and informed consent).

-

Reagents: K-7174 (dissolved in a suitable solvent like DMSO), bortezomib, caspase inhibitors (Z-IETD-fmk for caspase-8, Z-LETD-fmk for caspase-9, Z-ATAD-fmk for caspase-12), and HDAC inhibitors.

In Vitro Cytotoxicity and Apoptosis Assays

-

Cell Seeding: Seed MM cells in 96-well plates at a predetermined density.

-

Treatment: Treat the cells with varying concentrations of K-7174 for specified time points (e.g., 24, 48, 72 hours).

-

Viability Assessment: Determine cell viability using a standard assay such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

-

Apoptosis Analysis:

-

Harvest cells after treatment.

-

Wash with PBS and resuspend in Annexin V binding buffer.

-

Stain with FITC-conjugated Annexin V and propidium iodide (PI).

-

Analyze the percentage of apoptotic cells (Annexin V-positive) by flow cytometry.

-

Immunoblot Analysis

-

Cell Lysis: After treatment with K-7174, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against target proteins (e.g., Caspase-8, Sp1, HDAC1, HDAC2, HDAC3, acetylated histones, β-actin) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Murine Xenograft Model

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID mice).

-

Tumor Cell Implantation: Subcutaneously inject MM cells into the flank of the mice.

-

Treatment Initiation: Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Drug Administration: Administer K-7174 via the desired route (e.g., oral gavage or intraperitoneal injection) at the specified dose and schedule. The control group receives the vehicle.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Conclusion and Future Directions

K-7174 represents a significant advancement in the development of novel proteasome inhibitors. Its unique mechanism of action, particularly its ability to downregulate class I HDACs and its efficacy against bortezomib-resistant myeloma cells, makes it a highly promising candidate for further clinical investigation.[1][2][3] Future studies should focus on elucidating the full spectrum of its molecular targets, exploring its potential in other malignancies, and advancing it through clinical trials to validate its therapeutic potential in patients with resistant cancers. The combination of K-7174 with other agents, such as HDAC inhibitors, may also offer synergistic therapeutic benefits.[2]

References

- 1. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Suppression of cytokine response by GATA inhibitor K-7174 via unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of K-7174: A Novel Proteasome Inhibitor for Hematological Malignancies

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of K-7174, a novel, orally active proteasome inhibitor, in the context of hematological malignancies, with a primary focus on multiple myeloma (MM). K-7174, a homopiperazine derivative, demonstrates a unique mechanism of proteasome inhibition and has shown significant anti-myeloma activity in both in vitro and in vivo models. This document details the quantitative data from these studies, outlines the experimental protocols, and visualizes the compound's mechanism of action and the preclinical research workflow.

Quantitative Data Summary

The preclinical efficacy of K-7174 has been demonstrated through a series of quantitative assays, which are summarized below for clear comparison.

Table 1: In Vitro Cytotoxicity of K-7174 in Multiple Myeloma Cell Lines

| Cell Line | IC50 (µM) after 48h |

| RPMI 8226 | ~1.0 |

| U266 | ~1.5 |

| OPM-2 | ~2.0 |

Data derived from MTT assays assessing cell viability after 48 hours of treatment with K-7174.

Table 2: Induction of Apoptosis in Primary Myeloma Cells by K-7174

| Patient Sample | % Annexin V-Positive Cells (Apoptosis) |

| Patient 1 | 60% |

| Patient 2 | 55% |

| Patient 3 | 70% |

| Patient 4 | 65% |

| Patient 5 | 75% |

| Patient 6 | 68% |

Primary CD138-positive myeloma cells were treated with K-7174 for 48 hours, and apoptosis was assessed by Annexin V staining and flow cytometry.

Table 3: In Vivo Efficacy of K-7174 in a Murine Xenograft Model

| Treatment Group | Mean Tumor Volume (mm³) at Day 14 |

| Vehicle Control | ~1500 |

| K-7174 (75 mg/kg, oral, daily) | ~300 |

RPMI 8226 multiple myeloma cells were subcutaneously implanted in NOD/SCID mice. Tumor volumes were measured over a 14-day treatment period.

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of K-7174 are provided below.

Cell Viability Assay (MTT Assay)

-

Cell Lines: Human multiple myeloma cell lines RPMI 8226, U266, and OPM-2 were used.

-

Procedure:

-

Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well.

-

Cells were treated with varying concentrations of K-7174 or vehicle control for 48 hours.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) was added to each well and incubated for 4 hours at 37°C.

-

The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

-

Absorbance was measured at 570 nm using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

-

Apoptosis Assay (Annexin V Staining)

-

Cells: CD138-positive primary myeloma cells were isolated from bone marrow aspirates of patients with multiple myeloma.

-

Procedure:

-

Primary myeloma cells were cultured in the presence of K-7174 or vehicle control for 48 hours.

-

Cells were harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin V binding buffer.

-

FITC-conjugated Annexin V and propidium iodide (PI) were added to the cell suspension.

-

The cells were incubated for 15 minutes at room temperature in the dark.

-

The percentage of apoptotic cells (Annexin V-positive, PI-negative) was determined by flow cytometry.

-

Chromatin Immunoprecipitation (ChIP) Assay

-

Objective: To investigate the binding of the Sp1 transcription factor to the promoter regions of class I histone deacetylase (HDAC) genes.

-

Procedure:

-

Multiple myeloma cells were treated with K-7174 or vehicle control.

-

Chromatin was cross-linked with formaldehyde and then sheared by sonication.

-

The sheared chromatin was immunoprecipitated with an anti-Sp1 antibody or an isotype-matched IgG control.

-

The immunoprecipitated DNA was purified and subjected to PCR to amplify the promoter regions of the HDAC1, HDAC2, and HDAC3 genes.

-

The amplified products were visualized by agarose gel electrophoresis.

-

Murine Xenograft Model

-

Animal Model: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice were used.

-

Procedure:

-

RPMI 8226 human multiple myeloma cells (3 x 10⁷ cells) were subcutaneously inoculated into the right flank of the mice.

-

When tumors became palpable, mice were randomly assigned to treatment and control groups.

-

K-7174 was administered orally at a dose of 75 mg/kg once daily for 14 days. The control group received a vehicle solution.

-

Tumor volume was measured every two days using calipers and calculated using the formula: (length × width²)/2.

-

At the end of the study, mice were euthanized, and tumors were excised for further analysis.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the molecular mechanism of K-7174 and the workflow of its preclinical evaluation.

Caption: K-7174 signaling pathway in multiple myeloma cells.

Caption: Preclinical evaluation workflow for K-7174.

Conclusion

The preclinical data strongly support the potential of K-7174 as a therapeutic agent for hematological malignancies, particularly multiple myeloma. Its oral bioavailability and distinct mechanism of action, which involves the caspase-8-dependent degradation of Sp1 leading to the transcriptional repression of class I HDACs, offer potential advantages over existing proteasome inhibitors.[1][2] The in vitro studies demonstrate potent cytotoxicity against myeloma cell lines and primary patient cells, while the in vivo xenograft model confirms its anti-tumor efficacy in a living system.[1] Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients with multiple myeloma and potentially other hematological cancers.

References

- 1. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

K-7174's Impact on Cytokine Response In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

K-7174 is a novel small molecule with demonstrated anti-inflammatory properties. Initially identified as a GATA-specific inhibitor, its mechanism of action is now understood to be multi-faceted, also encompassing proteasome inhibition and induction of the unfolded protein response (UPR). This technical guide provides an in-depth overview of the in vitro effects of K-7174 on cytokine responses. It summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved. While specific data on the dose-dependent inhibition of key pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β in immune cells is not extensively available in the public domain, this guide synthesizes the current understanding of K-7174's impact on inflammatory signaling cascades.

Introduction

Chronic inflammation is a hallmark of numerous diseases, driving the search for novel therapeutic agents that can effectively modulate the complex network of inflammatory mediators. Cytokines, a broad category of small proteins, are central players in orchestrating the inflammatory response. K-7174 has emerged as a promising investigational compound with the potential to suppress inflammatory processes. This document serves as a comprehensive resource for researchers interested in the in vitro evaluation of K-7174's effects on cytokine production and signaling.

Mechanism of Action: A Multi-pronged Approach

K-7174 exerts its anti-inflammatory effects through at least three interconnected mechanisms:

-

GATA Transcription Factor Inhibition: K-7174 was initially characterized as a specific inhibitor of the GATA family of transcription factors. GATA factors are involved in the regulation of various genes, including those associated with inflammation. By inhibiting GATA, K-7174 can modulate the expression of downstream targets involved in the inflammatory response. For instance, K-7174 has been shown to rescue anemia induced by pro-inflammatory cytokines like IL-1β and TNF-α by decreasing GATA binding activity.

-

Proteasome Inhibition: K-7174 also functions as a proteasome inhibitor. The proteasome is a critical cellular machine responsible for protein degradation, including the degradation of IκB, the inhibitor of the master inflammatory transcription factor NF-κB. By inhibiting the proteasome, K-7174 can prevent IκB degradation, thereby sequestering NF-κB in the cytoplasm and inhibiting the transcription of numerous pro-inflammatory cytokine genes. However, the interplay between proteasome inhibition and NF-κB signaling can be complex, with some evidence suggesting that proteasome inhibitors might also induce atypical NF-κB activation pathways under certain conditions.

-

Unfolded Protein Response (UPR) Induction: A key finding has revealed that K-7174 can induce the unfolded protein response (UPR), a cellular stress response triggered by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The UPR has been shown to have a profound impact on inflammatory signaling. K-7174-mediated UPR induction has been directly linked to the suppression of TNF-α-induced expression of monocyte chemoattractant protein 1 (MCP-1) and inducible nitric oxide synthase (iNOS).

These three mechanisms likely work in concert to produce the overall anti-inflammatory phenotype observed with K-7174 treatment.

Quantitative Data on Cytokine Response

While comprehensive quantitative data on the direct inhibition of major pro-inflammatory cytokines like IL-6, TNF-α, and IL-1β by K-7174 in immune cells is limited in publicly available literature, some key findings on its impact on other inflammatory mediators have been reported.

Table 1: In Vitro Effects of K-7174 on Inflammatory Mediator Expression

| Cell Line | Stimulant | Mediator Measured | K-7174 Concentration | Observed Effect | Citation |

| Glomerular Podocytes | TNF-α | MCP-1 | Not specified | Abrogation of induction | [1] |

| Glomerular Podocytes | TNF-α | iNOS | Not specified | Abrogation of induction | [1] |

| Hep3B | IL-1β, TNF-α | Erythropoietin (Epo) | 10 µM | Rescued inhibition of Epo production | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the in vitro impact of K-7174 on cytokine responses.

Cell Culture and Treatment

Objective: To prepare and treat a relevant cell line for the assessment of K-7174's effect on cytokine production.

Materials:

-

Selected cell line (e.g., murine macrophage cell line RAW 264.7, human monocytic cell line THP-1, or primary human peripheral blood mononuclear cells - PBMCs)

-

Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum, penicillin, and streptomycin)

-

K-7174 stock solution (dissolved in a suitable solvent like DMSO)

-

Inflammatory stimulus (e.g., Lipopolysaccharide - LPS, TNF-α, IL-1β)

-

Phosphate-buffered saline (PBS)

-

Sterile cell culture plates (e.g., 96-well, 24-well, or 6-well)

Procedure:

-

Cell Seeding: Seed the cells in culture plates at a predetermined density and allow them to adhere and stabilize overnight in a humidified incubator at 37°C and 5% CO2.

-

K-7174 Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of K-7174 or vehicle control (DMSO). Incubate for a specified pre-treatment period (e.g., 1-2 hours).

-

Inflammatory Stimulation: After the pre-treatment period, add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells containing K-7174 or vehicle.

-

Incubation: Incubate the plates for a designated time course (e.g., 4, 8, 12, 24 hours) to allow for cytokine production.

-

Supernatant Collection: Following incubation, centrifuge the plates to pellet the cells and carefully collect the cell-free supernatants for cytokine analysis. Store the supernatants at -80°C until use.

Cytokine Measurement by ELISA

Objective: To quantify the concentration of specific cytokines in the collected cell culture supernatants.

Materials:

-

Commercially available ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α, IL-1β)

-

Collected cell culture supernatants

-

Wash buffer (typically provided in the ELISA kit)

-

TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution

-

Stop solution (e.g., 2N H2SO4)

-

Microplate reader

Procedure:

-

Plate Preparation: Prepare the ELISA plate pre-coated with the capture antibody according to the manufacturer's instructions.

-

Standard Curve: Prepare a serial dilution of the recombinant cytokine standard provided in the kit to generate a standard curve.

-

Sample and Standard Incubation: Add the prepared standards and the collected cell culture supernatants to the appropriate wells of the ELISA plate. Incubate as per the kit's protocol (typically 1-2 hours at room temperature).

-

Washing: Wash the plate several times with the wash buffer to remove unbound substances.

-

Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for the recommended time.

-

Washing: Repeat the washing step.

-

Enzyme Conjugate Incubation: Add the streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate.

-

Washing: Perform a final, thorough wash of the plate.

-

Substrate Development: Add the TMB substrate to each well and incubate in the dark until a color change is observed.

-

Reaction Stoppage: Stop the reaction by adding the stop solution.

-

Data Acquisition: Immediately read the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cytokine concentrations in the samples by interpolating the absorbance values against the standard curve.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways through which K-7174 modulates the cytokine response.

K-7174 Experimental Workflow

Caption: Experimental workflow for in vitro analysis of K-7174's effect on cytokine production.

K-7174's Multi-Target Signaling Pathway for Cytokine Inhibition

Caption: Proposed signaling pathways for K-7174-mediated cytokine suppression.